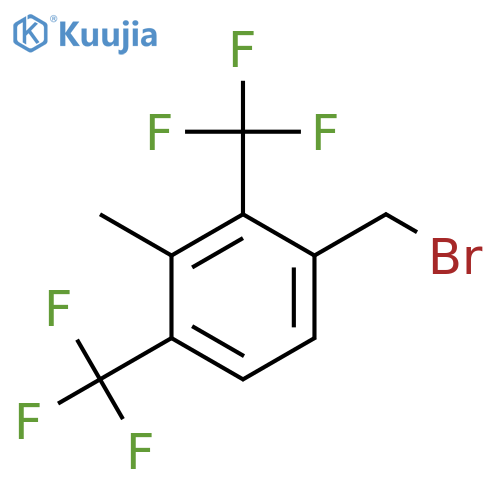

Cas no 1805482-65-8 (2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide)

2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide

-

- インチ: 1S/C10H7BrF6/c1-5-7(9(12,13)14)3-2-6(4-11)8(5)10(15,16)17/h2-3H,4H2,1H3

- InChIKey: ZTULIVLYUSIOPE-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC=C(C(F)(F)F)C(C)=C1C(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 259

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 0

2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010004535-1g |

2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide |

1805482-65-8 | 97% | 1g |

1,460.20 USD | 2021-07-06 |

2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

2,4-Bis(trifluoromethyl)-3-methylbenzyl bromideに関する追加情報

2,4-Bis(trifluoromethyl)-3-methylbenzyl Bromide: A Comprehensive Overview

2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide, identified by the CAS number 1805482-65-8, is a highly specialized organic compound with significant applications in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions and a methyl group at the 3 position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it valuable in various chemical reactions and industrial processes.

The synthesis of 2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for constructing such complex molecules. For instance, researchers have explored the use of transition metal-catalyzed coupling reactions to assemble the benzyl framework with high precision. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.

The chemical properties of 1805482-65-8 are heavily influenced by its substituents. The trifluoromethyl groups are strong electron-withdrawing groups, which can deactivate the aromatic ring and direct subsequent electrophilic substitutions to specific positions. Meanwhile, the methyl group at the 3 position introduces a slight electron-donating effect, creating a balance that can be exploited in various chemical transformations. This compound is particularly reactive under certain conditions, making it a valuable intermediate in organic synthesis.

In terms of applications, 2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide has found utility in the pharmaceutical industry as a building block for constructing bioactive molecules. Recent studies have highlighted its role in synthesizing compounds with potential anticancer and antimicrobial activities. For example, researchers have utilized this compound as a key intermediate in the synthesis of novel kinase inhibitors, which are critical targets in cancer therapy.

Beyond pharmaceuticals, this compound is also employed in agrochemical research to develop more effective pesticides and herbicides. Its ability to undergo various functional group transformations makes it an ideal candidate for designing molecules with specific biological activities. Furthermore, advancements in computational chemistry have allowed scientists to predict the reactivity and selectivity of this compound in different reaction conditions, facilitating its broader application in chemical research.

The stability and safety profile of 1805482-65-8 are critical considerations for its handling and storage. While it is not classified as a hazardous material under standard conditions, proper precautions should be taken to ensure safe use in laboratory settings. Recent studies have also focused on understanding its environmental impact, particularly its biodegradation pathways and potential toxicity to aquatic organisms.

In conclusion, 2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide (CAS No. 1805482-65-8) stands out as a versatile and valuable compound in modern synthetic chemistry. Its unique structure and reactivity make it an essential tool for advancing research across various industries. As ongoing research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an even greater role in shaping future chemical innovations.

1805482-65-8 (2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide) 関連製品

- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)

- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)

- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)

- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)

- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)

- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)

- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)

- 377780-81-9(Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester)

- 2091782-28-2(1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride)